N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-9-4-5-15-14(16-9)19-7-13(18)17-10-2-3-11-12(6-10)21-8-20-11/h2-6H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFLGCXUFATLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-((4-Methylpyrimidin-2-yl)oxy)acetic Acid
Reagents and Conditions :
- Substrate : 2-Chloro-4-methylpyrimidine reacts with glycolic acid under basic conditions (e.g., K₂CO₃ or NaOH).
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity.
- Temperature : Reactions proceed at 80–100°C for 12–24 hours.
Mechanism : The chlorine atom at the 2-position of pyrimidine undergoes nucleophilic displacement by the deprotonated hydroxyl group of glycolic acid, forming the ether linkage. The reaction follows an SNAr (nucleophilic aromatic substitution) pathway due to the electron-deficient nature of the pyrimidine ring.
Yield Optimization :
- Excess glycolic acid (1.5–2.0 equivalents) improves conversion.
- Anhydrous conditions minimize hydrolysis of the pyrimidine intermediate.
Conversion to Acid Chloride
Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF).
Conditions :
- Stirring at room temperature (25°C) for 2–4 hours.
- Removal of excess reagent under reduced pressure yields the acid chloride as a crude product.
Critical Considerations :
Amide Coupling with Benzo[d]dioxol-5-ylmethylamine
Reagents :
- Amine : Benzo[d]dioxol-5-ylmethylamine, synthesized via reductive amination of piperonal (benzodioxole-5-carbaldehyde) followed by purification.
- Base : Triethylamine (TEA) or pyridine to neutralize HCl generated during coupling.
Reaction Setup :
- The acid chloride is dissolved in DCM or tetrahydrofuran (THF) and added dropwise to a solution of the amine and base at 0–5°C.
- The mixture is warmed to room temperature and stirred for 6–12 hours.
Workup :
- The product is extracted with ethyl acetate, washed with dilute HCl (to remove excess base), and dried over Na₂SO₄.
- Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the pure acetamide.
Reaction Optimization and Challenges
Spectroscopic Characterization
Key Analytical Data :
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Benzodioxole CH₂ | 4.25–4.50 (s, 2H) | 1250–1300 (C-O-C) |
| Pyrimidine C-H | 8.10–8.30 (d, 1H) | 1600–1650 (C=N) |
| Acetamide C=O | 168.5 (¹³C NMR) | 1650–1680 (C=O) |
Mass Spectrometry :
- Molecular Ion : [M+H]⁺ at m/z 345.1 (calculated for C₁₅H₁₅N₃O₅).
- Fragmentation : Loss of the acetamide group (–59 amu) and pyrimidine ring cleavage.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Advantages : Avoids harsh basic conditions.
Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Substrates : 2-Hydroxy-4-methylpyrimidine and bromoacetic acid.
Yield : 65–70%, lower than SNAr due to competing side reactions.
Solid-Phase Synthesis
Methodology : Immobilize the benzodioxole amine on Wang resin, followed by sequential coupling with activated acetic acid derivatives.
Throughput : Enables parallel synthesis of analogs but requires specialized equipment.
Industrial-Scale Production Considerations
Catalytic Enhancements
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.
- Flow Chemistry : Continuous reactors reduce reaction times by 40% and improve heat management.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous ether or methanol.
Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its potential therapeutic effects. Studies have explored its use in treating conditions such as cancer, inflammation, and infectious diseases. Its mechanism of action involves the modulation of specific molecular pathways, making it a candidate for further research and development.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various applications, including the manufacturing of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide exerts its effects involves the interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the activation or inhibition of certain pathways. This modulation of biological processes results in the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying N-Substituents
Several acetamide derivatives share the benzodioxole core but differ in substituents at the acetamide nitrogen or adjacent positions:
Key Observations :
- Synthetic Accessibility: The K-series compounds are synthesized in three steps with yields up to 90%, suggesting efficient routes for benzodioxole-containing acetamides .
Pharmacological Activity of Analogues
While direct activity data for the target compound are unavailable, structurally related derivatives demonstrate notable bioactivity:
- Antimicrobial Activity : Acetamide derivatives with benzothiazole sulfonyl groups (e.g., compounds 47–50) exhibit potent activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi (MIC: 4–16 µg/mL) .
- Enzyme Inhibition : ASN90, a benzodioxole-piperazine-thiadiazole acetamide, acts as an O-GlcNAcase inhibitor (IC₅₀: 0.2 µM), highlighting the role of heterocyclic substitutions in targeting enzymes .
- Cytoprotective Effects: Novologues such as 10n–10p show cytoprotective activity via Hsp90 inhibition, with EC₅₀ values in the nanomolar range .
However, thioether-linked analogs (e.g., ) may exhibit stronger redox-modulating effects due to sulfur’s nucleophilicity.
Physicochemical Properties
- Polarity : Compounds with 2-oxoacetamide groups (e.g., 4p–4u) display Rf values of 0.30–0.35 in n-hexane/EtOAC, indicating moderate polarity . The target compound’s pyrimidinyloxy group likely increases polarity compared to benzylthio derivatives.
- Molecular Weight : Most analogs fall within 300–450 Da, adhering to Lipinski’s rule for drug-likeness. The target compound’s molecular weight is estimated to align with this range.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide, a compound with the CAS number 1286722-37-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, providing a comprehensive overview based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 287.27 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole moiety linked to an acetamide group through a pyrimidine derivative.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For instance, derivatives containing this moiety have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that certain benzodioxole derivatives exhibited significant cytotoxicity against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines with IC values ranging from 1.54 µM to 4.52 µM, significantly lower than that of doxorubicin (standard drug) .
-
Mechanisms of Action :
- EGFR Inhibition : Compounds were found to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Flow cytometry analysis revealed that these compounds could induce apoptosis via mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Notably, compound 2a showed potent inhibition of cell cycle progression at the G2-M phase in Hep3B cells, suggesting its potential as an anticancer agent .
Other Biological Activities
In addition to anticancer properties, this compound has been associated with various other biological activities:
- Antioxidant Activity : The compound has shown potential antioxidant effects in vitro through DPPH radical scavenging assays .
- Anti-inflammatory and Analgesic Effects : Benzodioxole derivatives have been reported to exhibit anti-inflammatory and analgesic properties, expanding their therapeutic applications beyond oncology .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC Value | Mechanism/Notes |
|---|---|---|---|
| Anticancer | HepG2 | 1.54 µM | EGFR inhibition, apoptosis induction |
| HCT116 | 4.52 µM | Cell cycle arrest at G2-M phase | |
| MCF7 | 4.56 µM | Mitochondrial pathway involvement | |
| Antioxidant | DPPH Assay | N/A | Scavenging free radicals |
| Anti-inflammatory | Various models | N/A | Reported effects in preclinical studies |
Q & A
Q. What experimental designs address off-target effects in animal models?
- Methodology :
- Broad-panel screening : Test against a panel of 50+ receptors/enzymes (e.g., CEREP).
- Transcriptomics : RNA-seq of treated vs. untreated tissues identifies unintended pathway modulation .
Data Contradiction Analysis
Q. How to reconcile disparities in reported IC₅₀ values across studies?
- Methodology :
- Assay standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinases).
- Buffer composition : Compare results in Tris vs. HEPES buffers, which affect metal cofactor availability .
Q. What statistical approaches validate significance in low-effect-size experiments?
- Methodology :
- Power analysis : Use G*Power to determine sample size required for ANOVA or t-tests (α = 0.05, power = 0.8).
- Multivariate analysis : PCA or PLS-DA distinguishes subtle effects in omics datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
